6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups, including dichlorobenzyl, phenyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . Subsequent steps may include reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions with aryl boronic acids to introduce the desired substituents . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce additional aryl groups using palladium catalysts and boronic acids.
Scientific Research Applications
6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. For example, it has been shown to bind to pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A, thereby inhibiting the growth of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar compounds to 6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine include other pyrazolo[3,4-b]pyridine derivatives and related heterocyclic compounds. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:
Pyrazolo[3,4-d]pyrimidine: A related compound with a similar core structure but different substituents, used in medicinal chemistry.
Indole Derivatives: Compounds containing an indole nucleus, which also exhibit diverse biological activities.
Properties
Molecular Formula |
C32H20Cl2F3N3O |
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Molecular Weight |
590.4 g/mol |
IUPAC Name |
6-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-1,3-diphenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C32H20Cl2F3N3O/c33-26-12-7-13-27(34)24(26)19-41-23-16-14-20(15-17-23)28-18-25(32(35,36)37)29-30(21-8-3-1-4-9-21)39-40(31(29)38-28)22-10-5-2-6-11-22/h1-18H,19H2 |
InChI Key |
VAZGTUOVJHJUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(F)(F)F)C6=CC=CC=C6 |
Origin of Product |
United States |
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